molecular formula C18H18F4N4O B2826552 3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775396-41-2

3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Cat. No. B2826552
CAS RN: 1775396-41-2
M. Wt: 382.363
InChI Key: OZYYSPOYJDHLJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide” is a pyrimidine derivative . Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals .

Scientific Research Applications

Metabolism in Chronic Myelogenous Leukemia Treatment

The compound 3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, under the name flumatinib, is studied for its metabolism in Chronic Myelogenous Leukemia (CML) patients. Flumatinib, a tyrosine kinase inhibitor, is in Phase I clinical trials in China. The study identified 34 metabolites of flumatinib, with 7 primary metabolites confirmed by comparison with synthetic standards. The main metabolites include products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, with phase II metabolites like glucuronidation and acetylation products also detected. Flumatinib is primarily metabolized by amide bond cleavage, producing hydrolytic products. The study helps understand flumatinib's metabolic pathways in humans, which is crucial for its therapeutic application in CML treatment (Gong et al., 2010).

Nonaqueous Capillary Electrophoresis

A study on nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including this compound, focuses on separation techniques crucial for pharmaceutical quality control. The research explores factors like electrolyte type and concentration, voltage, and buffer modifier affecting separation. The method demonstrated effectiveness for analyzing synthesized samples, showing potential for quality control in pharmaceutical applications (Ye et al., 2012).

Radiosynthesis for Clinical Imaging

Research on automated radiosynthesis of tracers, including this compound, for clinical imaging applications has been conducted. This study focuses on developing radiotracers for imaging hypoxia and tau pathology, critical in medical diagnostics. The work outlines the synthesis process and the potential clinical applications of these radiotracers, which is significant for advancing medical imaging techniques (Ohkubo et al., 2021).

Synthesis and Antibacterial Evaluation

A study on the synthesis and antibacterial evaluation of novel 8-fluoro Norfloxacin derivatives, including hybrids with this compound, focuses on developing potential probes for methicillin and vancomycin-resistant Staphylococcus aureus. The study evaluates the antibacterial activity of these compounds against various bacterial strains, highlighting the significance of such research in addressing antibiotic resistance (Sunduru et al., 2011).

Future Directions

The development of novel and promising fungicides is urgently required due to the resistance of plant fungal diseases against fungicides . Pyrimidine derivatives, such as “3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide”, could potentially play a role in this development .

properties

IUPAC Name

3-fluoro-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F4N4O/c1-11-23-15(18(20,21)22)10-16(24-11)26-7-5-14(6-8-26)25-17(27)12-3-2-4-13(19)9-12/h2-4,9-10,14H,5-8H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYYSPOYJDHLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC(=CC=C3)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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